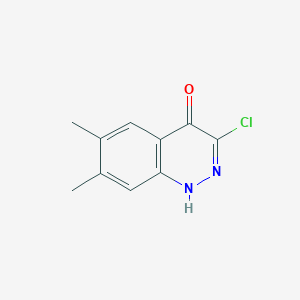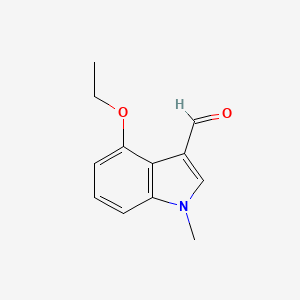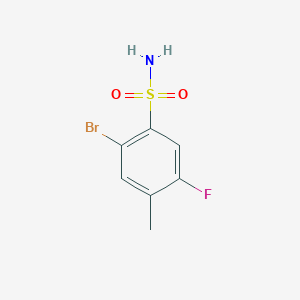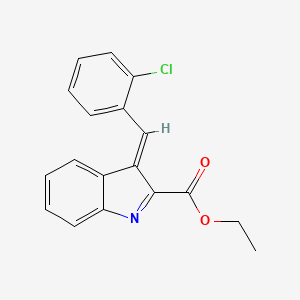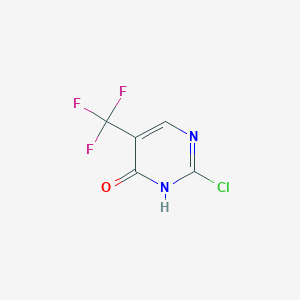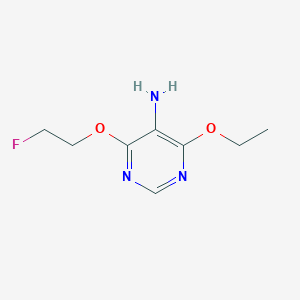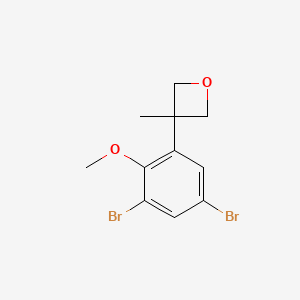
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is a synthetic organic compound characterized by the presence of two bromine atoms, a methoxy group, and an oxetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane typically involves the bromination of 2-methoxyphenyl derivatives followed by cyclization to form the oxetane ring. One common method involves the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce bromine atoms at the desired positions on the aromatic ring. The subsequent cyclization can be achieved using base-catalyzed intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and cyclization steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like selenium dioxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the oxetane ring or the aromatic substituents.
Common Reagents and Conditions
Oxidation: Selenium dioxide (SeO2) in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of ketones or aldehydes depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Aplicaciones Científicas De Investigación
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and resins, due to its unique structural properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical reactions and pathways.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane involves its interaction with specific molecular targets, such as enzymes or receptors, through its bromine atoms and methoxy group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects. The oxetane ring also contributes to the compound’s stability and reactivity, enhancing its potential as a drug candidate .
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-Dibromo-2-methoxyphenyl)pyrrole: Similar in structure but contains a pyrrole ring instead of an oxetane ring.
3-(3,5-Dibromo-2-methoxyphenyl)-3-hydroxy-2,2-dimethylpropanoic acid: Contains a carboxylic acid group and a hydroxyl group instead of the oxetane ring.
Uniqueness
3-(3,5-Dibromo-2-methoxyphenyl)-3-methyloxetane is unique due to the presence of the oxetane ring, which imparts distinct chemical and physical properties. This structural feature enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis and a potential candidate for drug development.
Propiedades
Fórmula molecular |
C11H12Br2O2 |
|---|---|
Peso molecular |
336.02 g/mol |
Nombre IUPAC |
3-(3,5-dibromo-2-methoxyphenyl)-3-methyloxetane |
InChI |
InChI=1S/C11H12Br2O2/c1-11(5-15-6-11)8-3-7(12)4-9(13)10(8)14-2/h3-4H,5-6H2,1-2H3 |
Clave InChI |
UGUSEFXYXDTCOC-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC1)C2=C(C(=CC(=C2)Br)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


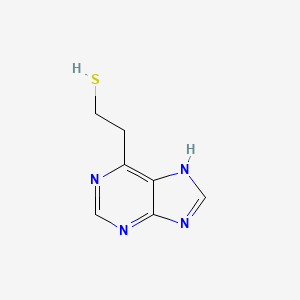
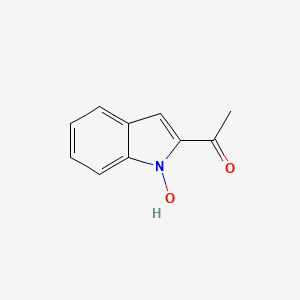
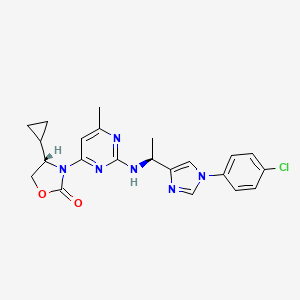
![2-(4-(Trifluoromethyl)phenyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B13098248.png)
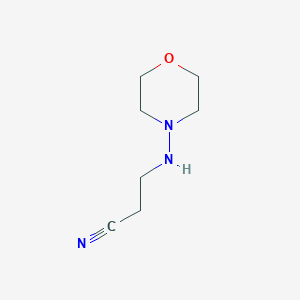


![Dimethyl 6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4,4'-dicarboxylate](/img/structure/B13098267.png)
